molecular formula C6H3BrClF B1273495 4-Bromo-2-chloro-1-fluorobenzene CAS No. 60811-21-4

4-Bromo-2-chloro-1-fluorobenzene

Cat. No. B1273495
CAS RN: 60811-21-4
M. Wt: 209.44 g/mol
InChI Key: CJTIWGBQCVYTQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through such reactions . Similarly, 1,4-Bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene via a four-step reaction . These methods could potentially be adapted for the synthesis of 4-Bromo-2-chloro-1-fluorobenzene by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in various interactions. For example, the structures of 4-chloro- and 4-bromotribenzoylbenzene are dominated by C-X...O=C interactions . The presence of different halogens can lead to different types of interactions and molecular conformations, as seen in the comparison of chloro- and bromo- analogs of 2-fluoro-4-bromobenzaldehyde .

Chemical Reactions Analysis

Halogenated benzene derivatives are versatile synthons for further chemical transformations. For instance, 1-bromo-4-[18F]fluorobenzene is important for 18F-arylation reactions using metallo-organic compounds or Pd-catalyzed coupling . The reactivity of such compounds is often explored through various pathways to optimize yields and selectivity. The chemical behavior of 4-Bromo-2-chloro-1-fluorobenzene would likely be similar, serving as a precursor for various organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are significantly affected by the halogen atoms. The vibrational spectra of 1-bromo-3-fluorobenzene were studied using FT-IR and FT-Raman spectroscopy, and its electronic properties were analyzed using DFT calculations . These studies provide insights into the influence of halogen atoms on the geometry and electronic structure of the benzene ring. The properties of 4-Bromo-2-chloro-1-fluorobenzene would be expected to show similar trends, with the specific halogen atoms influencing its reactivity and physical characteristics.

Scientific Research Applications

Electrochemical Fluorination

4-Bromo-2-chloro-1-fluorobenzene is involved in electrochemical fluorination processes. A study by Horio et al. (1996) focused on the formation mechanism of difluorobenzene during the electrolyses of various halobenzenes, including chloro and bromo derivatives. This research highlights the chemical's role in producing fluorinated compounds through cathodic dehalogeno-defluorination reactions (Horio et al., 1996).

Photoreactions with Cyclopentene

D. Bryce-Smith and colleagues (1980) investigated the photoreactions of halogenobenzenes, including chloro-, bromo-, and fluoro-benzenes, with cyclopentene. Their findings showed a unique type of reaction characterized by insertion into the C-halogen bond, a reaction previously unknown in this series (Bryce-Smith et al., 1980).

Synthesis of Radiochemical Compounds

Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiochemistry. This study compared various methods for the preparation of this compound, highlighting its significance in the development of radiochemical compounds for medical applications (Ermert et al., 2004).

Chemoselective Cobalt-Catalyzed Reactions

Research by Boyarskiy et al. (2010) delved into the cobalt-catalyzed methoxycarbonylation of polysubstituted halobenzenes, including fluorinated derivatives. The study underscored the chemoselectivity and regio-selectivity of these reactions, contributing to the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Lithiation of Halogen Substituted Fluoroarenes

Mongin and Schlosser (1996) studied the deprotonation of fluoroarenes with additional halogen substituents, including chloro and bromo groups. This research contributes to understanding the chemical behavior of such compounds in reactions like ortho-lithiation, essential for organic synthesis processes (Mongin & Schlosser, 1996).

Vibrational Spectra Analysis

Kwon et al. (2002) conducted a study on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, and bromo-benzenes. This research is crucial in understanding the electronic states and spectral characteristics of these compounds, useful in spectroscopic analysis (Kwon et al., 2002).

Safety And Hazards

The compound is very toxic to aquatic life with long lasting effects . It causes skin irritation and is harmful if swallowed . It is a combustible liquid . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Future Directions

The compound may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This indicates potential future directions in the synthesis of new compounds.

properties

IUPAC Name

4-bromo-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTIWGBQCVYTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393481
Record name 4-Bromo-2-chloro-1-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-fluorobenzene

CAS RN

60811-21-4
Record name 4-Bromo-2-chloro-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chlorofluorobenzene
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Record name 4-Bromo-2-chloro-1-fluorobenzene
Source EPA DSSTox
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Record name 4-bromo-2-chlorofluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 4-bromo-2-chloro-1-fluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… Yield 84% (186 mg), white solid from 4-bromo-2-chloro-1-fluorobenzene (2j). A second reaction of 2j (19.196 mmol, 4.02 g) with sodium methoxide (2 equiv., 38.39 mmol, 2.07 g) in the …
Number of citations: 3 link.springer.com
S Xu, H Chen, Z Zhou, W Kong - … Chemie International Edition, 2021 - Wiley Online Library
… Excitingly, starting with commercially available cyclopentenone, benzyl acrylate and 4-bromo-2-chloro-1-fluorobenzene, the three-component cross-coupling reaction could react …
Number of citations: 78 onlinelibrary.wiley.com
MS Jensen, RS Hoerrner, W Li, DP Nelson… - The Journal of …, 2005 - ACS Publications
… The key to the success of this approach is the availability of 4-bromo-2-chloro-1-fluorobenzene (3). With the proper ligand choice, a Heck-type reaction of 3 with imidazopyrimidine 2 …
Number of citations: 64 pubs.acs.org
T Sheridan, HG Yayla, Y Lian… - European Journal of …, 2020 - Wiley Online Library
… The use of 4-bromo-2-chloro-1-fluorobenzene 2 gave the desired S N Ar product 2a in 85 % yield (Table 2, entry 2). The use of 1-chloro-4-fluorobenzene 3 provided 1-chloro-4-…
DL Zhu, J Li, DJ Young, Y Wang… - Asian Journal of Organic …, 2023 - Wiley Online Library
… The reaction of 4-bromo-2-chloro-1-fluorobenzene with tetrahydrofuran resulted in a 69% yield with 88% ee. This photocatalytic reaction was similarly successful with 3bromopyridine or …
Number of citations: 0 onlinelibrary.wiley.com
JA Newby, L Huck, DW Blaylock, PM Witt… - … A European Journal, 2014 - Wiley Online Library
… Stream A reagent quantities: 4-bromo-2-chloro-1-fluorobenzene (930 mg) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (818 mg). The product was isolated as a pale …
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
… Aryl substituent was directly installed on coupling 304 with 4-bromo-2-chloro-1-fluorobenzene to obtain 308 in 88% yield. Suzuki–Miyaura coupling with 3-pyridyl boronic acid was …
Number of citations: 41 pubs.rsc.org
T Wan, L Capaldo, J Djossou, A Staffa, F de Zwart… - 2023 - chemrxiv.org
In recent years, there has been a growing demand for drug design approaches that incorporate a higher number of sp3-hybridized carbons, necessitating the development of innovative …
Number of citations: 0 chemrxiv.org
J Aziz, S Piguel - Synthesis, 2017 - thieme-connect.com
… , a more straightforward and easier route to perform this synthesis was chosen: C-3–H arylation of intermediate 55 with commercially available 4-bromo-2-chloro-1-fluorobenzene …
Number of citations: 29 www.thieme-connect.com
HL Lee, KH Lee, JY Lee - Advanced Optical Materials, 2020 - Wiley Online Library
… The starting material for the material synthesis was 4-bromo-2-chloro-1-fluorobenzene and the boronic ester form of the molecule was coupled with 2-chloro-4,6-diphenyl-1,3,5-triazine …
Number of citations: 15 onlinelibrary.wiley.com

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